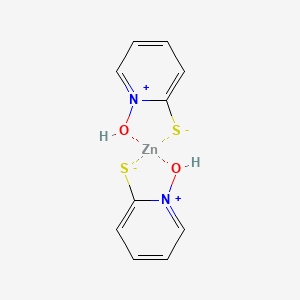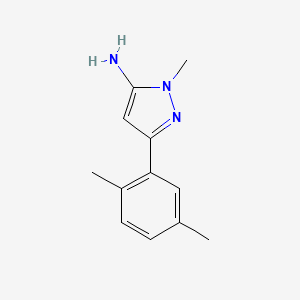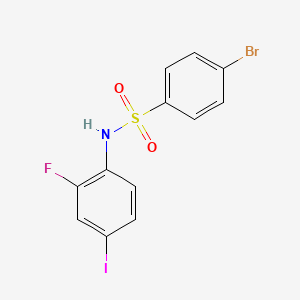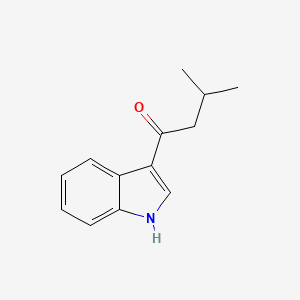
1-Hydroxypyridin-1-ium-2-thiolate;ZINC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxypyridin-1-ium-2-thiolate;ZINC, also known as zinc pyrithione, is a coordination complex of zinc. It is widely recognized for its antimicrobial properties, particularly its effectiveness against fungi and bacteria. This compound is commonly used in various applications, including personal care products, coatings, and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Hydroxypyridin-1-ium-2-thiolate;ZINC can be synthesized through the reaction of 2-mercaptopyridine N-oxide with zinc salts. The typical reaction involves mixing 2-mercaptopyridine N-oxide with zinc chloride in an aqueous solution, followed by precipitation and purification .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as the laboratory methods. The process is optimized for high yield and purity, ensuring the compound meets the required standards for its various applications .
Análisis De Reacciones Químicas
Types of Reactions
1-Hydroxypyridin-1-ium-2-thiolate;ZINC undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The compound can participate in substitution reactions, where the pyridine ring can be modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted pyridine derivatives. These products have various applications in different fields, including pharmaceuticals and materials science .
Aplicaciones Científicas De Investigación
1-Hydroxypyridin-1-ium-2-thiolate;ZINC has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its antimicrobial properties and its potential use in developing new antibiotics.
Medicine: It is used in the formulation of anti-dandruff shampoos and other personal care products due to its antifungal properties.
Mecanismo De Acción
The mechanism of action of 1-Hydroxypyridin-1-ium-2-thiolate;ZINC involves disrupting membrane transport in microbial cells by blocking the proton pump. This disruption leads to the inhibition of essential cellular processes, ultimately causing cell death. The compound targets various molecular pathways, including those involved in energy production and nutrient transport .
Comparación Con Compuestos Similares
1-Hydroxypyridin-1-ium-2-thiolate;ZINC is unique compared to other similar compounds due to its high efficacy and broad-spectrum antimicrobial activity. Similar compounds include:
2-Mercaptopyridine N-oxide: A precursor in the synthesis of zinc pyrithione.
1-Hydroxypyridin-2-one: Another compound with antimicrobial properties but with different chemical reactivity.
Deferiprone: An iron chelator with similar structural features but different applications in medicine.
These compounds share some structural similarities but differ in their specific applications and mechanisms of action, highlighting the uniqueness of this compound .
Propiedades
Fórmula molecular |
C10H10N2O2S2Zn |
|---|---|
Peso molecular |
319.7 g/mol |
Nombre IUPAC |
1-hydroxypyridin-1-ium-2-thiolate;zinc |
InChI |
InChI=1S/2C5H5NOS.Zn/c2*7-6-4-2-1-3-5(6)8;/h2*1-4,7H; |
Clave InChI |
JVAIRLPQTSEMRF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=[N+](C(=C1)[S-])O.C1=CC=[N+](C(=C1)[S-])O.[Zn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[5-(2-Chlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B12438580.png)






![(4S)-4-benzyl-3-[(2E)-but-2-enoyl]-1,3-oxazolidin-2-one](/img/structure/B12438662.png)


